N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds such as gefitinib selectively target the mutant proteins in malignant cells . The compound may also bind with high affinity to multiple receptors .
Mode of Action
For instance, Gefitinib inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the adenosine triphosphate (ATP)-binding site of the enzyme .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties .
Result of Action
Similar compounds have been shown to have cytotoxic activity .
Action Environment
Similar compounds have been shown to be moderately soluble in water and persistent in soil and water/sediment systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, 4-fluorophenyl azide and 1-phenyl-1-propyne can be used as starting materials. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
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Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester. This step often requires the use of a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
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Substitution Reactions: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
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Oxidation and Reduction: : The triazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different oxidation states or hydrogenated derivatives.
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Hydrolysis: : The carboxamide group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation, followed by the addition of nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
Substitution Reactions: Products include derivatives with various substituents replacing the fluorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.
Biological Studies: It is used in studies to understand the interaction of triazole derivatives with biological targets, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group at the 5-position, which may affect its binding properties and biological activity.
N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions with biological targets.
N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar to the chlorinated derivative but with a bromine atom, affecting its chemical and biological properties.
Uniqueness
N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to certain biological targets. The combination of the triazole ring with the fluorophenyl and phenyl groups provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c1-11-15(16(22)18-13-9-7-12(17)8-10-13)19-20-21(11)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYKENFXJXMBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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